molecular formula C10H20N2O2 B1673145 Hexamethylene bisacetamide CAS No. 3073-59-4

Hexamethylene bisacetamide

Cat. No.: B1673145
CAS No.: 3073-59-4
M. Wt: 200.28 g/mol
InChI Key: BNQSTAOJRULKNX-UHFFFAOYSA-N
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Description

Hexamethylene bisacetamide is a chemical compound known for its ability to induce cell differentiationThe compound is characterized by its molecular formula ( C_{10}H_{20}N_{2}O_{2} ) and a molecular weight of 200.3 g/mol .

Mechanism of Action

Hexamethylene bisacetamide (HMBA) is a hybrid polar compound that has been studied for its potential in inducing terminal differentiation of transformed cells in several solid tumor and leukemic cell lines .

Target of Action

HMBA primarily targets the AKT and MAPK pathways, and it represses NF-κB activity . It also interacts with HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Mode of Action

HMBA inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . It mediates the inhibition of the Akt and ERK/MAPK cascade, which are critical for cell survival and proliferation and are well-known regulators of NFκB activation . HMBA can decrease the kinase activity of the IKK complex, leading to defective phosphorylation of IκBα and Ser536 of p65 .

Biochemical Pathways

HMBA simultaneously targets the AKT and MAPK pathways, both of which are critical for cell survival and proliferation . It also represses NF-κB activity, which plays a pivotal role in the control of inflammation and cell proliferation . Furthermore, HMBA releases P-TEFb from HEXIM1 and 7SK snRNA via the PI3K/Akt pathway .

Pharmacokinetics

HMBA is administered by continuous intravenous infusion for 5 consecutive days, with courses repeated every 4 weeks, provided there is acceptable, reversible toxicity . HMBA plasma steady-state concentrations (C_ss) are achieved in all patients by 12 to 24 hours into infusion . Once C_ss is achieved, daily variation is generally ≤10% from the mean C_ss . HMBA total-body clearance is linearly related to creatinine clearance .

Result of Action

HMBA induces cell death and downregulates TNFα induced NF-κB activation in lung cancer cell lines . It also induces terminal differentiation of transformed cells in several solid tumor and leukemic cell lines . Furthermore, HMBA can induce apoptosis in all these cell lines by downregulating the expression of Bcl-2, a known inhibitor of apoptosis .

Action Environment

The action of HMBA can be influenced by environmental factors. For instance, HMBA induces the expression of an endogenous protein, this compound inducible protein 1 (HEXIM1), which inhibits cell growth . Increased HEXIM1 expression in breast tumor and breast epithelial cells resulted in a decrease of cell proliferation .

Biochemical Analysis

Biochemical Properties

Hexamethylene Bisacetamide inhibits the activation of NF-kappaB function, Akt, and ERK/MAPK cascade . It sensitizes cells to apoptosis in vitro and induces cells to differentiate into normal or benign cells in vivo . It is an antitumor and hematinic agent that is orally active .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . Consistent with its ability to inhibit NFκB function, this compound can also sensitize cells to apoptosis . It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation and are well-known regulators of NFκB activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation . It can decrease the kinase activity of the IKK complex leading to defective phosphorylation of IκBα and Ser536 of p65 . This gives mechanistic insight into the mechanism of action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, it has been shown that despite the continuous presence of this compound, the released P-TEFb reassembles rapidly with 7SK snRNA and HEXIM1 .

Dosage Effects in Animal Models

In animal models, this compound has shown anticancer effects in vivo in mouse models of Myc-driven B-cell lymphoma

Metabolic Pathways

This compound is involved in several metabolic pathways. It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexamethylene bisacetamide can be synthesized through the reaction of hexamethylene diamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the bisacetamide product .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process generally includes the purification of the product through recrystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: Hexamethylene bisacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Hexamethylene bisacetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .

Properties

IUPAC Name

N-(6-acetamidohexyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQSTAOJRULKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041044
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL)
Record name HMBA
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

3073-59-4
Record name Hexamethylene bisacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3073-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexamethylene bisacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name hmba
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-Hexamethylenebisacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEXAMETHYLENE BISACETAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Hexamethylene bisacetamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041901
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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